molecular formula C13H14N2O2S B2802771 N-(3-Aminophenyl)-1-phenylmethanesulfonamide CAS No. 926203-10-3

N-(3-Aminophenyl)-1-phenylmethanesulfonamide

Cat. No.: B2802771
CAS No.: 926203-10-3
M. Wt: 262.33
InChI Key: LSWLLNWTTQBNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Aminophenyl)-1-phenylmethanesulfonamide is a sulfonamide derivative characterized by a phenylmethanesulfonyl group attached to a 3-aminophenyl ring. This structure imparts unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and drug discovery. The meta-amino group on the phenyl ring and the sulfonamide linker are critical for interactions with biological targets, such as enzymes or receptors .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-aminophenyl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c14-12-7-4-8-13(9-12)15-18(16,17)10-11-5-2-1-3-6-11/h1-9,15H,10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWLLNWTTQBNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-1-phenylmethanesulfonamide typically involves the reaction of 3-aminophenylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during production .

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

N-(3-Aminophenyl)-1-phenylmethanesulfonamide serves as a vital intermediate in the synthesis of various pharmaceuticals. Its structure allows it to act on specific molecular targets, making it useful in developing drugs for conditions such as:

  • Neurological Disorders : Research indicates its potential in synthesizing drugs aimed at treating disorders like epilepsy and Alzheimer's disease .
  • Antibacterial and Antifungal Agents : The compound mimics para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase, which is crucial for bacterial folate synthesis, thus demonstrating antibacterial properties.

1.2 Case Study: Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. The compound showed promising results in inhibiting the proliferation of gastrointestinal cancer cells by targeting specific kinases involved in tumor growth .

Biochemical Research

2.1 Enzyme Inhibition Studies

This compound is extensively used in biochemical research to study enzyme inhibition mechanisms. For instance, it has been evaluated for its ability to inhibit various kinases, which play significant roles in cellular signaling pathways. The inhibition profile of this compound was characterized using high-throughput screening methods, revealing its potential as a lead compound for developing selective kinase inhibitors .

Diagnostic Applications

This compound is being explored for its potential as a diagnostic agent. Its ability to enhance imaging techniques could lead to advancements in non-invasive diagnostic methods for detecting diseases at early stages .

Material Science

In material science, this compound is utilized in synthesizing specialty polymers and coatings. Its incorporation into polymer matrices has been shown to improve mechanical properties and durability, making it suitable for various industrial applications .

Environmental Chemistry

Researchers are investigating the use of this compound in environmental chemistry to study pollutant degradation processes. Its effectiveness in catalyzing reactions that break down harmful substances can contribute significantly to developing remediation strategies for contaminated environments .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
Pharmaceutical DevelopmentDrug synthesis for neurological disordersPotential as an intermediate for drug development
Biochemical ResearchEnzyme inhibition studiesEffective inhibitor of specific kinases
Diagnostic ApplicationsImaging enhancement agentsPotential for early disease detection
Material ScienceSpecialty polymers and coatingsImproved performance and durability
Environmental ChemistryPollutant degradation studiesContributes to effective remediation strategies

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting the activity of certain enzymes, thereby disrupting the metabolic processes of bacteria and fungi. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, leading to competitive inhibition and subsequent antimicrobial effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs of N-(3-Aminophenyl)-1-phenylmethanesulfonamide, highlighting substituent variations and their impacts:

Compound Name Substituents on Phenyl Ring Sulfonamide Group Molecular Weight Key Findings References
This compound -NH₂ (meta) -SO₂-CH₂-C₆H₅ 292.35 g/mol Baseline for comparison; moderate solubility in polar solvents
N-{3-[2-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-1-phenylmethanesulfonamide -O-C₆H₃(Cl)(CF₃) (meta) -SO₂-CH₂-C₆H₅ 469.85 g/mol Enhanced lipophilicity due to Cl and CF₃ groups; 98% purity
N-(3-Chloro-4-methylphenyl)-1-phenylmethanesulfonamide -Cl, -CH₃ (meta and para) -SO₂-CH₂-C₆H₅ 309.79 g/mol Increased steric hindrance; potential for altered receptor binding
N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)methanesulfonamide -CH₂-(1,4-diazepane) (meta) -SO₂-CH₃ 283.39 g/mol Improved water solubility due to diazepane moiety; low yield (11%)
N-(3-Amino-4-fluorophenyl)azepane-1-sulfonamide -NH₂, -F (meta and para) -SO₂-azepane 287.35 g/mol Fluorine enhances metabolic stability; azepane increases conformational flexibility

Key Observations :

  • Electron-Withdrawing Groups (Cl, CF₃) : Increase lipophilicity and stability but may reduce solubility .
  • Amino Group Position: Meta-amino substitution (as in the target compound) optimizes hydrogen-bonding interactions compared to para-substituted analogs .
  • Heterocyclic Modifications : Diazepane or azepane rings improve solubility or target affinity but often result in lower synthetic yields .

Biological Activity

N-(3-Aminophenyl)-1-phenylmethanesulfonamide is an organic compound belonging to the sulfonamide class, which is notable for its diverse applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound features a unique structure that contributes to its biological activity. The sulfonamide group mimics para-aminobenzoic acid (PABA), which is crucial for bacterial folate synthesis. This structural similarity allows it to act as a competitive inhibitor of the enzyme dihydropteroate synthase, disrupting bacterial metabolism and leading to antimicrobial effects.

The primary mechanism of action involves the inhibition of specific enzymes. By mimicking PABA, this compound competes with it for binding sites on dihydropteroate synthase, thereby hindering the synthesis of folic acid in bacteria. This inhibition is critical for the compound's antibacterial properties.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
AntibacterialInhibits bacterial growth by targeting dihydropteroate synthase.
AntifungalExhibits activity against certain fungal strains.
Enzyme InhibitionActs as an inhibitor for various enzymes involved in metabolic pathways.

Case Studies and Experimental Data

  • Antimicrobial Studies : In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, a study reported effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
  • Enzyme Interaction : Computational docking studies have shown that this compound binds effectively to the active site of dihydropteroate synthase, with binding affinities comparable to established sulfonamide antibiotics. The binding interactions involve hydrogen bonds and hydrophobic interactions that stabilize the complex .
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications on the phenyl ring can significantly alter the biological activity of this compound. For example, substituting different groups on the aromatic ring has been shown to enhance or diminish its potency against specific bacterial strains.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound Biological Activity
N-(2-Aminophenyl)-1-phenylmethanesulfonamideModerate antibacterial activity; less potent than N-(3-Aminophenyl).
N-(4-Aminophenyl)-1-phenylmethanesulfonamideExhibits similar activity but with different selectivity profiles.
N-(3-Aminophenyl)pyridine-2’-carboxamideEnhanced antifungal properties compared to sulfonamides.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-(3-Aminophenyl)-1-phenylmethanesulfonamide?

  • Methodological Answer : Synthesis typically involves sulfonylation of 3-aminophenylamine with phenylmethanesulfonyl chloride. Key steps include:

  • Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., over-sulfonylation) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
  • Yield Optimization : Reaction time of 12–16 hours under nitrogen atmosphere improves yield to ~75% .
    • Data Table :
StepReagentsConditionsYieldPurity
SulfonylationPhenylmethanesulfonyl chloride, DCM0–5°C, 12 h75%92%
PurificationEthyl acetate/hexane (3:7)Column chromatography68%95%

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H NMR (DMSO-d6) shows aromatic protons at δ 7.2–7.8 ppm and sulfonamide NH at δ 10.2 ppm .
  • X-ray Crystallography : Confirms planar sulfonamide group and dihedral angle of 85° between phenyl rings .
  • Mass Spectrometry : ESI-MS m/z 277.1 [M+H]+^+ .

Advanced Research Questions

Q. What mechanisms underlie the compound’s inhibition of bromodomain-containing proteins (e.g., BRD4)?

  • Methodological Answer :

  • Structural Insights : X-ray crystallography (PDB: 6QW) reveals hydrogen bonding between the sulfonamide group and BRD4’s Asn140 and Tyr97 residues .
  • Binding Affinity : Surface plasmon resonance (SPR) shows Kd=120±15nMK_d = 120 \pm 15 \, \text{nM} .
  • Functional Assays : Downregulation of c-MYC in cancer cell lines (IC50_{50} = 0.8 µM in MV4-11 leukemia cells) .
    • Data Table :
TargetAssayResultReference
BRD4SPRKd=120nMK_d = 120 \, \text{nM}
c-MYCqPCR (MV4-11)70% inhibition at 1 µM

Q. How can computational modeling guide the optimization of this compound for selective kinase inhibition?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite to model interactions with kinase ATP-binding pockets. Prioritize modifications to the phenylmethanesulfonamide group to reduce off-target effects .
  • MD Simulations : 100-ns simulations reveal stable binding to ABL1 kinase (RMSD < 2 Å) but instability in EGFR due to steric clashes .
    • Data Table :
KinaseDocking Score (Glide)RMSD (MD)Selectivity Ratio (ABL1/EGFR)
ABL1-9.21.8 Å12:1
EGFR-7.13.5 Å

Q. How do researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Orthogonal Assays : Combine cell viability (MTT) with caspase-3 activation assays to distinguish cytotoxic vs. apoptotic effects .
  • Batch Analysis : Compare HPLC purity (>98% vs. <95%) to explain variability in IC50_{50} values (e.g., 0.8 µM vs. 2.5 µM) .
  • Metabolic Stability : Assess hepatic microsomal stability (t1/2_{1/2} = 45 min in human liver microsomes) to contextualize in vitro vs. in vivo discrepancies .

Specialized Methodological Challenges

Q. What strategies improve the compound’s solubility for in vivo studies without compromising activity?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate esters at the sulfonamide group, increasing aqueous solubility from 0.2 mg/mL to 5.1 mg/mL .
  • Nanoformulation : Use PEGylated liposomes (size = 120 nm, PDI < 0.2) to enhance bioavailability (AUC increased 3.5-fold in mice) .

Q. How is the compound’s reactivity with biomolecules (e.g., glutathione) quantified?

  • Methodological Answer :

  • LC-MS/MS Analysis : Incubate with 1 mM glutathione (pH 7.4, 37°C). Detect adducts at m/z 454.2 ([M+GSH-H]^-) with 15% conversion over 24 hours .
  • Kinetic Studies : Pseudo-first-order rate constant k=0.015h1k = 0.015 \, \text{h}^{-1} suggests moderate metabolic liability .

Key Research Gaps

  • Target Deconvidation : Unclear off-target effects in transcriptomic profiling (RNA-seq data shows 350 differentially expressed genes at 1 µM) .
  • Crystallographic Limitations : No solved structure with ABC transporters to explain BBB penetration variability (logP = 2.1 vs. observed brain/plasma ratio = 0.3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.